molecular formula C11H10FNO2 B7422742 2-fluoroethyl 1H-indole-4-carboxylate

2-fluoroethyl 1H-indole-4-carboxylate

Cat. No.: B7422742
M. Wt: 207.20 g/mol
InChI Key: QKIQDCQQIGYLCB-UHFFFAOYSA-N
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Description

2-fluoroethyl 1H-indole-4-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities and is a key structural component in many bioactive molecules .

Preparation Methods

The synthesis of 2-fluoroethyl 1H-indole-4-carboxylate typically involves the reaction of 1H-indole-4-carboxylic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to facilitate esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-fluoroethyl 1H-indole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoroethyl 1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoroethyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-fluoroethyl 1H-indole-4-carboxylate can be compared with other indole derivatives such as:

    Methyl 1H-indole-4-carboxylate: Similar structure but with a methyl group instead of a fluoroethyl group.

    Ethyl 1H-indole-4-carboxylate: Contains an ethyl group instead of a fluoroethyl group.

    2-chloroethyl 1H-indole-4-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

The presence of the fluoroethyl group in this compound may confer unique properties, such as increased stability and enhanced biological activity .

Properties

IUPAC Name

2-fluoroethyl 1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-5-7-15-11(14)9-2-1-3-10-8(9)4-6-13-10/h1-4,6,13H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQDCQQIGYLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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